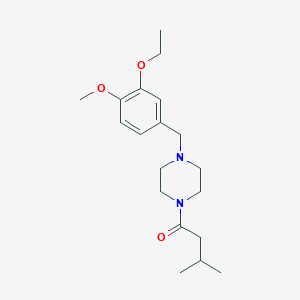
1-(3-Ethoxy-4-methoxybenzyl)-4-(3-methylbutanoyl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Ethoxy-4-methoxybenzyl)-4-(3-methylbutanoyl)piperazine, also known as EMBP, is a piperazine derivative that has been studied for its potential use in scientific research. EMBP has been found to have a unique mechanism of action and biochemical and physiological effects that make it a promising candidate for further research.
Mécanisme D'action
1-(3-Ethoxy-4-methoxybenzyl)-4-(3-methylbutanoyl)piperazine has been found to interact with dopamine receptors in the brain, specifically the D2 receptor subtype. It has been shown to modulate the release of dopamine, which is a neurotransmitter involved in various physiological processes, including movement, motivation, and reward. 1-(3-Ethoxy-4-methoxybenzyl)-4-(3-methylbutanoyl)piperazine has been found to increase the release of dopamine in certain brain regions, which may have implications for the treatment of various neurological disorders.
Biochemical and Physiological Effects:
1-(3-Ethoxy-4-methoxybenzyl)-4-(3-methylbutanoyl)piperazine has been found to have various biochemical and physiological effects, including an increase in the release of dopamine in certain brain regions, as mentioned previously. 1-(3-Ethoxy-4-methoxybenzyl)-4-(3-methylbutanoyl)piperazine has also been found to increase the activity of certain enzymes involved in the synthesis and metabolism of dopamine. Additionally, 1-(3-Ethoxy-4-methoxybenzyl)-4-(3-methylbutanoyl)piperazine has been found to have anxiolytic and antidepressant effects in animal models, which may have implications for the treatment of various psychiatric disorders.
Avantages Et Limitations Des Expériences En Laboratoire
1-(3-Ethoxy-4-methoxybenzyl)-4-(3-methylbutanoyl)piperazine has several advantages as a research tool, including its unique mechanism of action and its potential use in the treatment of various neurological and psychiatric disorders. However, there are also limitations to its use in lab experiments. 1-(3-Ethoxy-4-methoxybenzyl)-4-(3-methylbutanoyl)piperazine has been found to have a relatively short half-life, which may make it difficult to study its long-term effects. Additionally, 1-(3-Ethoxy-4-methoxybenzyl)-4-(3-methylbutanoyl)piperazine has been found to have some toxicity in animal models, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for research on 1-(3-Ethoxy-4-methoxybenzyl)-4-(3-methylbutanoyl)piperazine. One area of interest is the potential use of 1-(3-Ethoxy-4-methoxybenzyl)-4-(3-methylbutanoyl)piperazine in the treatment of various neurological and psychiatric disorders, including Parkinson's disease, schizophrenia, and depression. Additionally, further research is needed to better understand the mechanism of action of 1-(3-Ethoxy-4-methoxybenzyl)-4-(3-methylbutanoyl)piperazine and its effects on dopamine receptors and other neurotransmitters. Finally, more studies are needed to investigate the long-term effects of 1-(3-Ethoxy-4-methoxybenzyl)-4-(3-methylbutanoyl)piperazine and its potential toxicity in humans.
Méthodes De Synthèse
1-(3-Ethoxy-4-methoxybenzyl)-4-(3-methylbutanoyl)piperazine can be synthesized using a multi-step process involving the reaction of various chemicals. The first step involves the reaction of 3-ethoxy-4-methoxybenzyl chloride with 3-methylbutanoyl chloride in the presence of triethylamine to form the intermediate 1-(3-ethoxy-4-methoxybenzyl)-4-(3-methylbutanoyl)piperidine. This intermediate is then treated with hydrochloric acid to form the final product, 1-(3-Ethoxy-4-methoxybenzyl)-4-(3-methylbutanoyl)piperazine.
Applications De Recherche Scientifique
1-(3-Ethoxy-4-methoxybenzyl)-4-(3-methylbutanoyl)piperazine has been studied for its potential use as a research tool in various fields, including neuroscience and pharmacology. 1-(3-Ethoxy-4-methoxybenzyl)-4-(3-methylbutanoyl)piperazine has been found to have a unique mechanism of action that makes it a promising candidate for further research. It has been shown to interact with dopamine receptors and modulate the release of dopamine in the brain, which may have implications for the treatment of various neurological disorders.
Propriétés
Nom du produit |
1-(3-Ethoxy-4-methoxybenzyl)-4-(3-methylbutanoyl)piperazine |
|---|---|
Formule moléculaire |
C19H30N2O3 |
Poids moléculaire |
334.5 g/mol |
Nom IUPAC |
1-[4-[(3-ethoxy-4-methoxyphenyl)methyl]piperazin-1-yl]-3-methylbutan-1-one |
InChI |
InChI=1S/C19H30N2O3/c1-5-24-18-13-16(6-7-17(18)23-4)14-20-8-10-21(11-9-20)19(22)12-15(2)3/h6-7,13,15H,5,8-12,14H2,1-4H3 |
Clé InChI |
IBWQKZMBZKRWIN-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=CC(=C1)CN2CCN(CC2)C(=O)CC(C)C)OC |
SMILES canonique |
CCOC1=C(C=CC(=C1)CN2CCN(CC2)C(=O)CC(C)C)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-[1-(1-Naphthoyl)-4-piperidinyl]-4-phenylpiperazine](/img/structure/B247400.png)
![1-Methyl-4-[1-(2-thienylcarbonyl)-4-piperidinyl]piperazine](/img/structure/B247403.png)
![1-[1-(2-Thienylcarbonyl)-4-piperidinyl]azepane](/img/structure/B247405.png)
![1-[4-(Azepan-1-yl)piperidin-1-yl]-2-(3-methylphenoxy)ethanone](/img/structure/B247409.png)
![1-[1-(2-Furoyl)-4-piperidinyl]-4-phenylpiperazine](/img/structure/B247417.png)





![2-[4-(1-Cyclopentyl-4-piperidinyl)-1-piperazinyl]ethanol](/img/structure/B247433.png)
![2-[4-(1-Cyclohexylpiperidin-4-yl)piperazin-1-yl]ethanol](/img/structure/B247434.png)
![2,6-Dimethyl-4-[1-(pyridin-4-ylmethyl)piperidin-4-yl]morpholine](/img/structure/B247437.png)